Product packaging for Calycosin 7-O-xylosylglucoside(Cat. No.:CAS No. 224957-12-4)

Calycosin 7-O-xylosylglucoside

Cat. No.: B12365857
CAS No.: 224957-12-4
M. Wt: 578.5 g/mol
InChI Key: UJFILKCKDPSIPS-FGXGINFVSA-N
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Description

Contextualization of Isoflavonoid (B1168493) Glycosides as Bioactive Natural Products

Isoflavonoid glycosides are a major class of secondary metabolites in plants, particularly abundant in the Fabaceae (legume) family. ontosight.ainih.gov The addition of sugar molecules, a process known as glycosylation, significantly impacts the solubility, stability, and bioavailability of the parent isoflavone (B191592). nih.gov This structural modification can also influence the biological activity of the compound, sometimes resulting in more potent effects than the aglycone alone. nih.gov For decades, researchers have been interested in isoflavones for their potential health benefits, which has driven the exploration of their glycosidic forms. nih.govnih.gov These compounds are recognized for a wide range of biological activities, making them valuable subjects in medicinal chemistry and for the development of nutraceuticals and therapeutic agents. nih.gov

Some of the key bioactive properties associated with isoflavonoid glycosides include:

  • Antioxidant activity medchemexpress.commdpi.com
  • Anti-inflammatory effects ontosight.aiontosight.ai
  • Potential anticancer properties ontosight.ainih.gov
  • Estrogenic and anti-estrogenic activities ontosight.aiontosight.ai
  • Overview of the Research Significance of Calycosin (B1668236) 7-O-xylosylglucoside

    Calycosin 7-O-xylosylglucoside is a compound of considerable interest in medicinal chemistry due to its potential biological activities. ontosight.ai Research has highlighted its potential for hepatoprotective effects, demonstrating an ability to protect human liver cells by scavenging oxidative damage. medchemexpress.commedchemexpress.com Like other isoflavonoids, it is investigated for its antioxidant, anti-inflammatory, and potential anticancer effects. ontosight.ai Furthermore, its classification as an isoflavonoid suggests it may possess estrogenic or anti-estrogenic properties, making it a relevant molecule for studying hormone-related conditions. ontosight.aiontosight.ai The complex structure, featuring a disaccharide moiety attached to the calycosin backbone, is believed to contribute to its unique biological properties. ontosight.ai

    The table below summarizes some of the key research findings on the bioactivity of this compound and related compounds.

    BioactivityResearch FindingSource
    HepatoprotectiveExhibits efficacy in protecting human hepatic cells (HL-7702) through scavenging oxidative damage. medchemexpress.commedchemexpress.com
    AntioxidantPossesses antioxidant properties. medchemexpress.comontosight.ai
    Anti-inflammatoryDemonstrates anti-inflammatory effects. ontosight.aiontosight.ai
    Estrogenic/Anti-estrogenicMay exhibit estrogenic or anti-estrogenic properties, relevant for hormone-related disease research. ontosight.aiontosight.ai

    Historical Context of its Discovery and Initial Characterization

    While the specific historical details of the first isolation and characterization of this compound are not extensively documented in the provided search results, the broader context of isoflavonoid research dates back to the mid-19th century. nih.gov The initial discovery of isoflavonoid glycosides began with the isolation of ononin (B1677330) from the medicinal plant Ononis spinosa. nih.gov The identification and structural elucidation of these complex molecules have been greatly advanced by the development of sophisticated analytical techniques. The characterization of this compound would have involved methods such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to determine its precise chemical structure. researchgate.net It has been identified in plants such as Sophora flavescens. medchemexpress.com The compound is also known by its CAS number 224957-12-4. sustainable-bio.com

    Structure

    2D Structure

    Chemical Structure Depiction
    molecular formula C27H30O14 B12365857 Calycosin 7-O-xylosylglucoside CAS No. 224957-12-4

    3D Structure

    Interactive Chemical Structure Model





    Properties

    CAS No.

    224957-12-4

    Molecular Formula

    C27H30O14

    Molecular Weight

    578.5 g/mol

    IUPAC Name

    3-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

    InChI

    InChI=1S/C27H30O14/c1-36-17-5-2-11(6-15(17)28)14-8-37-18-7-12(3-4-13(18)20(14)30)40-27-25(35)23(33)22(32)19(41-27)10-39-26-24(34)21(31)16(29)9-38-26/h2-8,16,19,21-29,31-35H,9-10H2,1H3/t16-,19-,21+,22-,23+,24-,25-,26+,27-/m1/s1

    InChI Key

    UJFILKCKDPSIPS-FGXGINFVSA-N

    Isomeric SMILES

    COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)O)O

    Canonical SMILES

    COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O)O

    Origin of Product

    United States

    Natural Occurrence and Phytochemical Investigations of Calycosin 7 O Xylosylglucoside

    Botanical Sources and Distribution, particularly within Sophora flavescens

    Calycosin (B1668236) 7-O-xylosylglucoside and related isoflavonoid (B1168493) glycosides are primarily found in the Leguminosae (pea) family. While research points to the presence of various isoflavones in the roots of Sophora flavescens, including other calycosin glycosides, the specific isolation of Calycosin 7-O-xylosylglucoside from this species is a subject of detailed phytochemical analysis. science.govresearchgate.net HPLC fingerprinting of Sophora flavescens has confirmed the presence of calycosin-7-glucosid, a closely related compound. science.gov

    The broader class of isoflavonoids to which this compound belongs is well-documented in several other plants. For instance, the simple glucoside, Calycosin-7-O-β-D-glucoside, has been identified in medicinal herbs such as Astragalus membranaceus, Glycyrrhiza pallidiflora, and Trifolium pratense. nih.govnih.govnih.gov Furthermore, other complex isoflavone (B191592) glycosides, such as tectorigenin (B1682738) 7-O-xylosylglucoside, have been characterized in plants like Puerariae Thomsonii Flos, indicating that xylosylglucoside attachments are a known structural variation in this class of compounds. researchgate.net

    Methodologies for Isolation from Plant Materials

    The isolation of this compound from plant matrices involves a multi-step process that begins with extraction and is followed by purification using various chromatographic techniques. The hydrophilic nature of the glycosidic moiety requires specific approaches to ensure efficient extraction and separation.

    The extraction of glycosidic isoflavonoids, such as this compound, is heavily dependent on the solvent system used, owing to their polarity. Research on optimizing isoflavone extraction from plant material, like defatted soy flour, provides a model for this process. nih.govtandfonline.comresearchgate.net

    Studies have shown that polar solvents are most effective for extracting glycosidic isoflavonoids. The use of response surface methodology (RSM) has allowed for the fine-tuning of solvent mixtures to maximize yield. tandfonline.commdpi.com A key finding is that ternary mixtures of solvents with varying polarities often outperform single solvents. For glycosidic isoflavones, a combination of water, acetone, and acetonitrile (B52724) has been identified as a particularly efficient extraction system. nih.govtandfonline.comtandfonline.com The extraction process can be further enhanced by physical methods such as sonication at elevated temperatures (e.g., 60 °C for 10 minutes) to increase the mass transfer of the target compounds from the plant material into the solvent. mdpi.com

    Table 1: Optimized Solvent Systems for Glycosidic Isoflavonoid Extraction

    Target Isoflavone TypeOptimal Solvent MixtureRationale
    Glycosidic Isoflavones Water, Acetone, and AcetonitrileThis polar ternary mixture effectively solubilizes the polar glycoside portion of the molecules. tandfonline.comtandfonline.com
    Malonyl-Glycosidic Isoflavones Water, Acetone, and EthanolA slightly different combination of polar solvents is optimal for this subclass of glycosides. tandfonline.comtandfonline.com
    Total Isoflavones Water, Acetone, and EthanolThis mixture provides a broad-spectrum extraction for various isoflavone forms. tandfonline.comtandfonline.com

    Following extraction, the crude extract contains a complex mixture of compounds that must be separated to isolate this compound. This is typically achieved through a combination of preliminary cleanup steps and high-resolution chromatography.

    Solid-Phase Extraction (SPE) is a common technique for sample pre-treatment. It is used to remove interfering substances and to concentrate the isoflavonoids from the crude extract before final analysis. Cartridges such as the Waters Oasis™ HLB (Hydrophilic-Lipophilic Balanced) are effective for this purpose, retaining the compounds of interest while allowing impurities to be washed away. nih.govnih.gov

    High-Performance Liquid Chromatography (HPLC) is the definitive method for the separation and purification of individual isoflavonoids. akjournals.com The technique utilizes a high-pressure pump to pass the solvent and sample mixture through a column packed with a solid adsorbent material. The separation is based on the differential partitioning of compounds between the stationary phase (column) and the mobile phase (solvent). For isoflavonoid glycosides, reversed-phase columns, particularly C18 columns, are most frequently used. nih.govnih.gov

    The mobile phase typically consists of a mixture of acetonitrile and water, often with a gradient elution program where the proportion of acetonitrile is gradually increased. This allows for the separation of compounds with a wide range of polarities. akjournals.com Detection is commonly performed using a Diode Array Detector (DAD), which can provide UV spectra for peak identification, and an Evaporative Light Scattering Detector (ELSD). akjournals.comresearchgate.net For more sensitive and specific quantification and structural elucidation, HPLC systems are often coupled with mass spectrometry (MS), a technique known as LC-MS. nih.govnih.gov

    Table 2: Example of HPLC Conditions for Isoflavonoid Glycoside Separation

    ParameterSpecificationReference
    Column Zorbax Eclipse plus C18 (3.5 μm, 150 mm × 3.0 mm) akjournals.com
    Mobile Phase A: Acetonitrile; B: Water (using a multistep linear gradient) akjournals.com
    Flow Rate 0.6 mL/min akjournals.com
    Column Temperature 30 °C akjournals.com
    Detection Diode Array Detector (DAD) & Evaporative Light Scattering Detector (ELSD) akjournals.com

    Structural Elucidation and Spectroscopic Characterization of Calycosin 7 O Xylosylglucoside

    Application of Advanced Spectroscopic Techniques for Glycosidic Structure Determination

    The structural elucidation of complex glycosides like Calycosin (B1668236) 7-O-xylosylglucoside fundamentally relies on a combination of advanced spectroscopic techniques. High-Resolution Mass Spectrometry (HR-MS) is essential for determining the elemental composition, providing a precise molecular formula. This is the first step in confirming the identity of the isolated compound.

    Following this, Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, is employed to piece together the molecular puzzle.

    ¹H NMR provides information on the chemical environment of protons, including those on the isoflavone (B191592) backbone and the sugar units.

    ¹³C NMR reveals the number of unique carbon atoms and their types (e.g., methyl, methylene, methine, quaternary).

    COSY (Correlation Spectroscopy) establishes proton-proton couplings within the same spin system, helping to trace the connectivity within each sugar ring.

    HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

    HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most critical experiment for glycosides, as it shows long-range correlations (typically over two to three bonds) between protons and carbons. These correlations are vital for identifying the linkage point between the sugar units and the attachment of the entire glycosidic chain to the aglycone.

    While studies on related compounds such as Calycosin 7-O-glucoside provide detailed spectroscopic tables, this specific data for the xylosylglucoside derivative is absent from the reviewed literature.

    Elucidation of Glycosidic Linkages and Stereochemical Assignments

    A critical aspect of the structural analysis is the determination of the glycosidic linkages. For Calycosin 7-O-xylosylglucoside, this involves confirming the connection between the xylose and glucose units and the attachment of this disaccharide to the calycosin aglycone. This is typically achieved through HMBC correlations. For instance, a correlation between the anomeric proton of the xylose and a specific carbon of the glucose would establish the inter-sugar linkage. Similarly, a correlation between the anomeric proton of the glucose and a carbon on the calycosin backbone would confirm the point of glycosylation.

    Furthermore, the stereochemistry of the glycosidic bonds (whether they are α or β) is determined by the coupling constants (³JH,H) of the anomeric protons in the ¹H NMR spectrum. Larger coupling constants (typically around 7-8 Hz) are indicative of a trans-diaxial relationship between H-1 and H-2, which corresponds to a β-linkage in glucopyranosides and xylopyranosides. Smaller coupling constants suggest an α-linkage. Without the specific ¹H NMR data, these crucial stereochemical assignments for this compound cannot be definitively confirmed.

    Biosynthesis and Metabolic Pathways of Calycosin 7 O Xylosylglucoside

    Elucidation of the Phenylpropanoid and Isoflavonoid (B1168493) Core Biosynthetic Pathways

    Calycosin (B1668236) 7-O-xylosylglucoside synthesis begins with the amino acid L-phenylalanine, which enters the phenylpropanoid pathway. researchgate.net This foundational pathway generates the precursors necessary for a wide array of secondary metabolites, including flavonoids and isoflavonoids. The synthesis of the core isoflavonoid structure, calycosin, is a branch of this primary metabolic route. researchgate.netresearchgate.net

    The conversion of L-phenylalanine into the isoflavone (B191592) calycosin involves a series of enzymatic reactions:

    Phenylalanine ammonia (B1221849) lyase (PAL) first converts L-phenylalanine to cinnamic acid. The activity of PAL is a critical control point, as its inhibition can significantly decrease calycosin levels. researchgate.net

    Cinnamic acid is then converted to 4-coumaroyl-CoA.

    Chalcone (B49325) synthase (CHS) and chalcone reductase (CHR) are the first co-acting enzymes specific to this branch, catalyzing the formation of isoliquiritigenin (B1662430). researchgate.net

    Chalcone isomerase (CHI) then converts isoliquiritigenin to liquiritigenin (B1674857). researchgate.netresearchgate.net

    Isoflavone synthase (IFS) , a key enzyme in the isoflavonoid pathway, catalyzes the conversion of the flavanone (B1672756) liquiritigenin into the isoflavone daidzein. researchgate.netresearchgate.net

    Daidzein undergoes further modification to form calycosin. This involves hydroxylation and methylation steps. Specifically, isoflavone 3'-hydroxylase (I3'H) introduces a hydroxyl group, and isoflavone O-methyltransferase (IOMT) catalyzes the methylation that results in the final calycosin structure. researchgate.netresearchgate.netnih.gov

    The roots and stems are considered major sites for isoflavonoid biosynthesis. tmrjournals.com

    Table 1: Key Enzymes in the Biosynthesis of the Calycosin Aglycone

    Enzyme Abbreviation Function in Pathway Source(s)
    Phenylalanine ammonia lyase PAL Converts L-phenylalanine to cinnamic acid, the entry point into the phenylpropanoid pathway. researchgate.net
    Chalcone synthase CHS Co-acts with CHR to produce the chalcone precursor for isoflavonoids. researchgate.netresearchgate.net
    Chalcone reductase CHR Co-acts with CHS in the formation of isoliquiritigenin. researchgate.net
    Chalcone isomerase CHI Isomerizes the chalcone into a flavanone (liquiritigenin). researchgate.netresearchgate.net
    Isoflavone synthase IFS Key enzyme that converts a flavanone to an isoflavone (daidzein). researchgate.netresearchgate.netnih.gov
    Isoflavone O-methyltransferase IOMT Catalyzes the methylation of the isoflavone ring to produce formononetin, a precursor to calycosin. researchgate.netnih.gov
    Isoflavone 3'-hydroxylase I3'H Catalyzes the hydroxylation of the isoflavone ring, leading to calycosin. researchgate.netnih.gov

    Enzymatic Glycosylation Processes: Focus on Xylosyl and Glucosyl Transferases Involved in Polyglycoside Formation

    Glycosylation is a critical final step in the biosynthesis of many isoflavonoids, enhancing their stability and solubility. frontiersin.org The formation of Calycosin 7-O-xylosylglucoside from the calycosin aglycone is a polyglycosylation process involving at least two distinct enzymatic steps catalyzed by UDP-glycosyltransferases (UGTs). frontiersin.orgmdpi.com These enzymes transfer sugar moieties from activated UDP-sugar donors to the isoflavonoid acceptor. frontiersin.org

    The process occurs sequentially:

    Glucosylation: The first step is the attachment of a glucose molecule to the 7-hydroxyl group of calycosin, forming Calycosin-7-O-β-D-glucoside. nih.govmdpi.com This reaction is catalyzed by a specific UDP-glucose:calycosin-7-O-glucosyltransferase (UCGT). researchgate.netresearchgate.net Several UGTs have been identified that can perform this function. For instance, UGT88E18, isolated from Glycine max, has been shown to selectively and effectively glucosylate the C7 hydroxyl group of calycosin. mdpi.com Similarly, a UDP-glucose:isoflavone 7-O-glucosyltransferase (GmIF7GT) from soybean seedlings also catalyzes this regiospecific glucosyl transfer. nih.gov

    Xylosylation: The second step involves the attachment of a xylose molecule to the previously added glucose, forming the final this compound. This reaction is catalyzed by a xylosyltransferase, which attaches the xylose to the glucose moiety. While specific xylosyltransferases for this exact reaction are less characterized in the provided literature, the formation of complex glycosides like xylosylglucosides is a known modification in flavonoid biosynthesis, catalyzed by distinct UGTs with specificity for both the sugar donor (UDP-xylose) and the acceptor (an existing glucoside). nih.gov

    Table 2: Glycosyltransferases in Calycosin Glycoside Formation

    Enzyme Type Specific Enzyme Example Function Source(s)
    UDP-glucose:calycosin-7-O-glucosyltransferase (UCGT) UGT88E18 (from Glycine max) Attaches a glucose moiety to the 7-hydroxyl position of calycosin. mdpi.com
    UDP-glucose:isoflavone 7-O-glucosyltransferase GmIF7GT (from Glycine max) Catalyzes the regiospecific glucosylation of isoflavones at the 7-O position. nih.gov
    Xylosyltransferase Not specified Attaches a xylose moiety to the glucose of Calycosin-7-O-glucoside. nih.govontosight.ai

    Regulation of Biosynthetic Gene Expression by Transcription Factors

    Key families of transcription factors involved in regulating flavonoid and isoflavonoid pathways include:

    MYB: These proteins are a large family of TFs that are well-known regulators of secondary metabolism.

    bHLH (basic Helix-Loop-Helix): These TFs often work in concert with MYB proteins.

    WD40 repeat proteins: These proteins typically act as scaffolds, enabling the formation of a regulatory complex with MYB and bHLH TFs (forming an MBW complex).

    Research in Pueraria lobata (kudzu), another legume known for isoflavone production, has shown that the transcript levels of PlMYB1, PlHLH3-4, and PlWD40-1 genes are closely related to isoflavone biosynthesis. tmrjournals.com Similarly, studies in tomato have identified a transcription factor, NOR-like1, that significantly influences the flavonoid biosynthesis pathway. mdpi.com This indicates that specific combinations of transcription factors control the tissue-specific and environmentally-induced accumulation of these compounds.

    Table 3: Transcription Factors Regulating Isoflavonoid Biosynthesis

    Transcription Factor Family Example Putative Role Source(s)
    MYB PlMYB1 Regulates isoflavone biosynthetic genes. tmrjournals.com
    bHLH PlHLH3-4 Works with MYB factors to regulate the pathway. tmrjournals.com
    WD40 PlWD40-1 Acts as a scaffold in the MYB-bHLH-WD40 regulatory complex. tmrjournals.com
    MADS-box NOR-like1 Influences flavonoid accumulation during fruit ripening (in tomato). mdpi.com

    Influence of Environmental Factors on Biosynthesis and Accumulation

    The production and accumulation of this compound and its precursors are significantly influenced by environmental conditions, as plants often synthesize these compounds as part of their defense response to abiotic stress. nih.govresearchgate.net

    Key environmental factors include:

    Low Temperature: Low-temperature stress has been shown to induce the accumulation of calycosin and its glucosides in Astragalus membranaceus. researchgate.netnih.gov In one study, seedlings exposed to 2°C showed higher contents of calycosin-7-O-β-D-glucoside in roots, stems, and leaves compared to those at 16°C. nih.gov This increase was correlated with the upregulation of biosynthetic genes, including PAL, CHS, IFS, I3'H, and UCGT, in the leaves and stems. nih.gov Interestingly, in the roots, while the compound content increased, the transcription of these genes was down-regulated, suggesting a different regulatory mechanism, possibly involving transport from other tissues. nih.gov

    Drought Stress: Drought is another significant factor that affects the accumulation of isoflavonoids. In Astragalus membranaceus, drought stress was found to promote the accumulation of most target compounds in the isoflavonoid pathway within the roots. nih.gov This stress condition also led to an increase in the precursors L-phenylalanine and 4-coumaric acid in the leaves. nih.gov The growth of medicinal plants is highly dependent on environmental conditions, and differences in climate and soil properties can lead to variations in the content of active components. researchgate.net

    UV Irradiation: Like other abiotic stresses, UV irradiation can also induce the accumulation of calycosin. researchgate.net

    Table 4: Effect of Environmental Factors on Calycosin and its Glucoside Accumulation

    Environmental Factor Plant Studied Effect on Accumulation Tissue(s) Affected Source(s)
    Low Temperature (2°C) Astragalus membranaceus var. mongholicus Increased content of calycosin and its glucoside. Roots, Stems, Leaves nih.gov
    Drought Stress Astragalus membranaceus var. mongholicus Increased accumulation of pathway compounds (except calycosin). Roots nih.gov
    UV Irradiation Astragalus membranaceus Induced accumulation of calycosin. Not specified researchgate.net

    Analytical Methodologies for Research and Quality Assessment of Calycosin 7 O Xylosylglucoside

    Chromatographic Quantification Techniques

    The quantification of Calycosin (B1668236) 7-O-xylosylglucoside in botanical matrices relies heavily on separation science. High-Performance Liquid Chromatography (HPLC), Ultra-High Performance Liquid Chromatography (UPLC), and Ultra-Fast Liquid Chromatography (UFLC) are the premier techniques for this purpose, often coupled with various detectors for enhanced sensitivity and selectivity.

    While specific validated quantitative methods for Calycosin 7-O-xylosylglucoside are not widely published, the analytical procedures are well-established for structurally similar isoflavonoid (B1168493) glycosides. nih.govresearchgate.netnih.gov These methods are typically adapted for the target compound. For instance, HPLC methods developed for Calycosin-7-O-β-D-glucoside in Radix Astragali utilize a C18 reversed-phase column with a mobile phase consisting of a methanol-water or acetonitrile-water gradient. nih.govnih.gov Detection is commonly performed using a Diode Array Detector (DAD), which allows for the monitoring of absorbance at multiple wavelengths, with isoflavonoids typically showing maximum absorbance around 254-260 nm. nih.gov

    UPLC and UFLC systems offer significant advantages over traditional HPLC by using columns with smaller particle sizes (<2 µm), which allows for faster analysis times, higher resolution, and increased sensitivity. mdpi.com These high-throughput techniques are particularly valuable for the quality control of large numbers of samples.

    When analyzing complex extracts that contain compounds with and without a UV-absorbing chromophore, coupling liquid chromatography with both DAD and an Evaporative Light Scattering Detector (ELSD) is beneficial. akjournals.com While DAD quantifies compounds with UV activity like flavonoids, ELSD can detect semi-volatile and non-volatile compounds regardless of their optical properties, providing a more comprehensive profile of the extract. akjournals.com

    Table 1: Representative HPLC Conditions for Analysis of Related Isoflavonoid Glycosides

    Parameter Condition Reference
    Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.govnih.gov
    Mobile Phase Acetonitrile (B52724) and water (often with 0.1-0.5% acid like formic or acetic acid) nih.govresearchgate.net
    Elution Mode Gradient elution nih.govresearchgate.net
    Flow Rate 1.0 mL/min nih.govnih.gov
    Detection Diode Array Detection (DAD) at ~254-295 nm nih.govmdpi.comnih.gov

    | Column Temp. | 25-35 °C | nih.govresearchgate.net |

    Mass Spectrometric Identification and Profiling

    Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the definitive identification of this compound. This technique provides molecular weight information and, through tandem mass spectrometry (MS/MS), yields structural data via fragmentation patterns.

    Electrospray ionization (ESI) is the most common ionization source for analyzing isoflavonoid glycosides, as it is a soft ionization technique that typically keeps the glycosidic bonds intact, producing a prominent protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. uab.edunih.govnih.gov

    For this compound (C₂₇H₃₀O₁₄, Molecular Weight: 578.52 g/mol ), high-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, can confirm its elemental composition with high accuracy. tjpr.org

    Tandem mass spectrometry (MS/MS) is used to confirm the structure by breaking the parent ion into smaller fragment ions. For a xylosylglucoside, the fragmentation pattern is predictable. It would involve the sequential neutral loss of the terminal xylose moiety (132 Da) and the subsequent glucose moiety (162 Da), resulting in the calycosin aglycone. The fragmentation of the aglycone itself can further confirm the isoflavone (B191592) core structure. uab.edu Analysis of similar compounds, such as irisolidone (B150237) 7-xylosylglucoside, shows characteristic fragmentation that helps identify the compound and its metabolites. researchgate.net

    Table 2: Predicted ESI-MS/MS Fragmentation for this compound

    Ion Description Predicted m/z (Positive Mode)
    [M+H]⁺ Protonated parent molecule 579.16
    [M+H - 132]⁺ Loss of terminal xylose 447.13

    | [M+H - 132 - 162]⁺ | Sequential loss of xylose and glucose (Aglycone) | 285.08 |

    Nuclear Magnetic Resonance Spectroscopy for Quantitative and Structural Analysis

    Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of novel compounds like this compound. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are used to determine the precise connectivity of all atoms in the molecule, including the positions of the hydroxyl and methoxy (B1213986) groups on the isoflavone core and the linkage points of the xylosylglucoside sugar chain. researchgate.net While ¹H-NMR spectra for the parent compound calycosin and its simple glucoside are available, detailed published spectra for the xylosylglucoside derivative are scarce. researchgate.net

    In addition to structural analysis, a specialized technique known as Quantitative NMR (qNMR) can be used for quantification. qNMR determines the concentration of a substance by comparing the integral of a specific signal from the analyte with the integral of a signal from a certified internal standard of known concentration. It is a primary analytical method that does not require a calibration curve using the analyte itself, which is advantageous when a pure standard of this compound is unavailable.

    Development of Standardized Chromatographic Fingerprinting Methods for Botanical Extracts

    For quality control of botanical extracts, which are complex mixtures of numerous compounds, chromatographic fingerprinting is a widely accepted and powerful approach. This method provides a characteristic chemical profile of the extract rather than focusing on a single active compound. akjournals.comnih.gov

    An HPLC-DAD fingerprinting method for a botanical extract containing this compound, such as from Sophora flavescens, would be developed to ensure batch-to-batch consistency. nih.govnih.gov The methodology involves:

    Optimization of Chromatography: Developing an HPLC method that provides good separation of the major and minor chemical constituents. researchgate.net

    Fingerprint Establishment: A reference fingerprint is generated, often by analyzing multiple authentic batches of the raw material. Common, well-resolved peaks are selected as characteristic markers. nih.gov

    Similarity Analysis: The fingerprints of test samples are compared to the reference fingerprint using chemometric software. Calculations like similarity scores or correlation coefficients are used to quantitatively assess the consistency. akjournals.comnih.gov

    In such a fingerprint, this compound could serve as one of the key chemical markers for the identity and quality of the extract. The combination of fingerprinting with the simultaneous quantification of major bioactive markers provides a comprehensive quality control strategy. nih.gov

    In Vitro and in Vivo Pre Clinical Investigations of Calycosin 7 O Xylosylglucoside Bioactivities

    Hepatoprotective Activity in Cellular Models (e.g., Human Hepatic Cell Line HL-7702)

    Calycosin (B1668236) 7-O-xylosylglucoside, an isoflavonoid (B1168493) glycoside, has demonstrated hepatoprotective effects in the human hepatic cell line HL-7702. medchemexpress.cominvivochem.commedchemexpress.eu The protective action of this compound is primarily attributed to its ability to scavenge oxidative damage and its inherent antioxidant properties. medchemexpress.cominvivochem.com Studies have shown its efficacy in mitigating the cytotoxic effects of substances like D-galactosamine on human hepatocytes. medchemexpress.com

    Molecular Mechanisms of Oxidative Damage Scavenging

    The primary mechanism by which Calycosin 7-O-xylosylglucoside protects liver cells is through its antioxidant activity. medchemexpress.cominvivochem.com It functions by directly scavenging harmful reactive oxygen species (ROS), which are highly reactive molecules that can cause significant damage to cellular structures. This direct scavenging action helps to neutralize the oxidative stress imposed on the cells, thereby preventing cellular injury.

    Cellular Antioxidant Pathways and Responses

    The engagement of this compound with cellular antioxidant pathways contributes to its protective effects. While specific details on the pathways modulated by this particular glycoside are still under investigation, the broader class of isoflavonoids is known to influence endogenous antioxidant systems. ontosight.ai This can involve the upregulation of antioxidant enzymes and the modulation of signaling pathways that respond to oxidative stress, although further research is needed to fully elucidate these mechanisms for this compound.

    Exploration of Other Potential Biological Modulations

    Beyond its established hepatoprotective effects, the chemical structure of this compound suggests a potential for other biological activities, including anti-inflammatory, neuroprotective, and cardioprotective effects. ontosight.aimedchemexpress.com These areas of research are often informed by the known activities of its aglycone, calycosin, and other related isoflavonoids. jchr.orgnih.govnih.gov

    Identification of Molecular Targets and Downstream Signalling Pathways

    Research into related compounds provides a roadmap for identifying potential molecular targets for this compound. For instance, its aglycone, calycosin, has been shown to interact with a variety of targets.

    Potential Anti-inflammatory and Cardioprotective Pathways:

    p38/MAPK Pathway: A related compound, Calycosin-7-glucoside, has been found to activate the p38 MAPK pathway, which in turn activates Activating transcription factor 1 (ATF-1). nih.gov This leads to the upregulation of LXR-β and CFTR, which are important in regulating lipid metabolism and inflammatory responses. nih.gov

    PI3K/Akt Pathway: Calycosin-7-O-β-d-glucoside has been demonstrated to exert cardioprotective effects by activating the PI3K/Akt signaling pathway. nih.govnih.gov This pathway is crucial for cell survival and proliferation.

    Rho/ROCK and AKT Pathways: In vascular endothelial cells, calycosin has been shown to offer protection from injury by suppressing the Rho/ROCK pathway and regulating the AKT pathway. nih.govchemfaces.com

    Potential Neuroprotective Pathways:

    HMGB1/TLR4/NF-κB and NLRP3/NF-κB: Calycosin modulates these pathways, which are involved in neuroinflammation. jchr.orgnih.gov

    SIRT1/FOXO1/PGC-1α Pathway: Calycosin-7-O-β-D-glucoside has been shown to alleviate neuronal apoptosis and oxidative stress by modulating this pathway. nih.gov

    Estrogen Receptor-α (ER-α): Calycosin's estrogenic activity and its ability to downregulate ER-α and associated signaling pathways like PI3K/AKT may contribute to its neuroprotective effects. ontosight.ai

    Investigations into Cellular Signalling Pathway Modulation

    The modulation of cellular signaling pathways is a key aspect of the potential therapeutic effects of this compound.

    Potential Biological Effect Signaling Pathway Key Mediators Observed Outcome in Related Compounds
    Anti-inflammatory p38 MAPK/ATF-1LXR-β, CFTRAttenuation of foam cell formation and inflammatory responses. nih.gov
    Cardioprotective PI3K/Aktp-PI3K p85, p-AktAttenuation of ischemia-reperfusion injury. nih.govnih.gov
    Neuroprotective SIRT1/FOXO1/PGC-1αSIRT1, FOXO1, PGC-1α, Bcl-2, BaxReduction of oxidative stress and neuronal apoptosis. nih.gov
    Neuroprotective HMGB1/TLR4/NF-κBTNF-α, IL-1βDownregulation of pro-inflammatory cytokines. nih.gov
    Endothelial Protection Rho/ROCK, AKTFN, ITG A5, RhoA, PI3K, FAK, VEGF, VEGF R2Suppression of endothelial injury. nih.govchemfaces.com

    Assessment of Efficacy in Relevant Pre-clinical Models

    While specific pre-clinical data for this compound is limited, studies on its closely related glucoside, Calycosin-7-O-β-D-glucoside, provide valuable insights into its potential efficacy.

    In a rat model of ischemia-reperfusion injury, Calycosin-7-O-β-D-glucoside was shown to reduce brain infarct volume. caymanchem.com Another study using a rat model of myocardial ischemia-reperfusion injury found that this glucoside improved cardiac function and reduced infarct size. nih.govnih.gov It also decreased serum levels of creatine (B1669601) kinase and lactate (B86563) dehydrogenase while increasing the activity of superoxide (B77818) dismutase. nih.gov

    Furthermore, in a mouse model of cerebral ischemia-reperfusion, Calycosin-7-O-β-D-glucoside demonstrated neuroprotective effects by preventing oxidative stress and neuronal apoptosis. nih.govmedchemexpress.com These findings in pre-clinical models with a similar compound strongly suggest that this compound warrants further investigation for its therapeutic potential in these areas.

    Structure Activity Relationship Sar Studies of Calycosin 7 O Xylosylglucoside and Analogues

    Comparative Analysis with Calycosin (B1668236) Aglycone and Other Calycosin Glycosides (e.g., calycosin 7-O-glucoside) to Discern Structural Impact on Biological Efficacy

    Calycosin (Aglycone): The base molecule, calycosin, exhibits a range of biological effects, including antineoplastic activity against osteosarcoma and the ability to suppress breast cancer cell growth. targetmol.com It also functions as a selective estrogen receptor modulator and an inhibitor of tyrosinase, with a reported IC50 value of 38.4 μM. targetmol.com

    Calycosin 7-O-glucoside: The addition of a single glucose molecule at the 7-position creates calycosin-7-O-glucoside. This glycoside demonstrates a distinct and sometimes enhanced profile of activities. It is a principal active component in Radix astragali and is often used as a quality marker for preparations from this plant. mdpi.com Studies have shown it possesses potent neuroprotective, cardioprotective, anti-inflammatory, and antioxidative stress effects. medchemexpress.commedchemexpress.com For instance, calycosin-7-O-glucoside has been shown to protect HT22 cells from oxygen-glucose deprivation/reperfusion-induced injury by downregulating mitophagy and mitigating mitochondrial fission. nih.gov It also exhibits protective effects on hepatocytes and can inhibit COX-2 activity. targetmol.com The glycosylation generally improves the solubility, stability, and bioavailability of the flavonoid. mdpi.com

    Calycosin 7-O-xylosylglucoside: This compound features a more complex disaccharide (a xylose linked to a glucose) at the 7-position. ontosight.ai While specific comparative studies detailing its efficacy against the mono-glycoside or aglycone are limited in the available literature, its reported activities suggest a unique profile. It has demonstrated hepatoprotective effects in human hepatic HL-7702 cells through antioxidant properties and by scavenging oxidative damage. targetmol.commedchemexpress.com The addition of the second sugar unit, xylosyl, is expected to further modify properties like solubility and interaction with molecular targets compared to calycosin 7-O-glucoside.

    Influence of Xylosyl and Glucosyl Moieties and their Linkages on Biological Potency and Selectivity

    The sugar moieties (glycans) attached to the calycosin aglycone are not merely passive additions; they actively influence the molecule's pharmacokinetic and pharmacodynamic properties. mdpi.com

    The process of glycosylation is known to enhance the stability and solubility of flavonoids. mdpi.com This modification can also improve their bioavailability and pharmacokinetic profiles, which is critical for their potential therapeutic use. mdpi.com The attachment of sugars can protect the core molecule from rapid metabolism and facilitate its transport within biological systems. nih.govnih.gov

    The glucosyl moiety in calycosin 7-O-glucoside is fundamental to many of its observed biological activities. For example, its neuroprotective effects against cerebral ischemia-reperfusion injury are well-documented. nih.gov The glucose unit can influence how the molecule interacts with cellular membranes, receptors, and enzymes.

    The xylosyl moiety , which distinguishes this compound, adds another layer of complexity and potential for specific interactions. The disaccharide structure, a 6-O-β-D-xylopyranosyl-β-D-glucopyranoside, is attached at the 7-position of the calycosin backbone. ontosight.ai While research specifically isolating the functional role of the terminal xylosyl group is not extensively detailed, the presence of a more complex carbohydrate chain can alter the molecule's polarity and steric shape. This can lead to differences in binding affinity and selectivity for specific biological targets compared to the simpler glucoside. For instance, the larger sugar structure may enhance or hinder access to the active site of an enzyme or the binding pocket of a receptor, thereby modulating its biological potency and selectivity.

    Application of Computational Approaches in SAR Prediction and Ligand-Target Interaction Modeling

    Computational methods are increasingly valuable tools for predicting structure-activity relationships and modeling how a ligand like this compound interacts with its biological targets. ontosight.ai These in silico approaches can guide further experimental research by identifying likely mechanisms of action and predicting the biological activity of novel analogues.

    SAR Prediction: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate variations in the chemical structure of a series of compounds with their biological activities. For isoflavonoids, this could involve modeling how changes in glycosylation patterns or substitutions on the isoflavone (B191592) core affect a specific outcome, such as enzyme inhibition or receptor binding.

    Ligand-Target Interaction Modeling: Techniques like molecular docking and molecular dynamics (MD) simulations are used to visualize and analyze the interaction between a ligand and its target protein at an atomic level.

    Molecular Docking can predict the preferred orientation and binding affinity of this compound when bound to a specific enzyme or receptor. For example, an in silico study on other flavonoids highlighted the importance of free hydroxyl groups for interaction with the enzyme α-glucosidase. researchgate.net A similar approach could elucidate how the glycosidic portion of this compound contributes to or hinders its binding to various targets.

    While computational modeling is frequently used for drug discovery, specific docking or MD simulation studies focused exclusively on this compound are not widely available in the reviewed literature. ontosight.ai However, the application of these methods to related flavonoids and glycosylated compounds demonstrates their powerful potential for dissecting the SAR of this complex molecule.

    Advanced Research Avenues and Translational Perspectives

    Integration of Omics-Based Approaches in Unveiling Biological Networks (e.g., Metabolomics, Transcriptomics)

    The intricate roles of Calycosin (B1668236) 7-O-xylosylglucoside and its parent compounds within biological systems are being unraveled through the large-scale analytical power of omics technologies. By simultaneously measuring extensive sets of molecules like metabolites (metabolomics) and gene transcripts (transcriptomics), researchers can construct detailed maps of the compound's influence on cellular networks.

    Integrated analyses of metabolomics and transcriptomics are particularly powerful. For instance, studies on flavonoid biosynthesis in plants utilize these approaches to connect gene expression with the accumulation of specific metabolites. nih.govfrontiersin.org Research on Astragalus membranaceus, a primary source of calycosin glycosides, has employed quantitative real-time PCR (qRT-PCR) and targeted metabolomics to study how environmental stressors like drought affect the biosynthetic pathway of Calycosin-7-O-β-D-glucoside. nih.gov Such studies revealed that drought conditions promoted the accumulation of pathway precursors in the leaves and the target compound in the roots, linking environmental stimuli to specific gene expression and metabolic outcomes. nih.gov

    This integrated approach allows for the identification of differentially expressed genes (DEGs) and differentially expressed metabolites (DEMs), which can then be mapped to specific biochemical pathways, such as phenylpropanoid or flavonoid biosynthesis. nih.govresearchgate.net This strategy not only elucidates the compound's natural production but also provides insights into its mechanism of action in preclinical models, identifying potential target proteins and signaling cascades. researchgate.netnih.gov Future research will likely leverage these techniques to understand how Calycosin 7-O-xylosylglucoside modulates complex disease networks, offering a holistic view of its biological impact.

    Omics TechnologyApplication in Flavonoid ResearchKey Findings & Insights
    Transcriptomics Analysis of gene expression related to biosynthesis pathways. frontiersin.orgnih.govIdentifies key enzymes and transcription factors (e.g., IOMT) involved in the production of calycosin and its glycosides. nih.gov Reveals how environmental stress regulates these pathways. nih.gov
    Metabolomics Quantification of secondary metabolites, including isoflavones and their precursors. nih.govresearchgate.netTracks the accumulation of specific compounds in different plant tissues and under various conditions. nih.gov Verifies the functional outcomes of genetic regulation. researchgate.net
    Integrated Omics Correlating gene expression data with metabolite profiles. nih.govfrontiersin.orgUncovers complex regulatory networks, linking genetic triggers to metabolic changes. nih.gov Provides a comprehensive understanding of biological responses to the compound. frontiersin.org

    Chemoenzymatic Synthesis and Biocatalysis for Analog Production and Pathway Reconstruction

    The limited availability of this compound from natural sources poses a significant challenge for extensive research. Chemoenzymatic synthesis and biocatalysis offer promising solutions for sustainable and scalable production. mdpi.com These methods combine the precision of enzymatic reactions with the versatility of chemical synthesis to create complex molecules. nih.gov

    A key focus is the use of glycosyltransferases (GTs), enzymes that attach sugar moieties to acceptor molecules. researchgate.net Research has demonstrated the successful biocatalytic synthesis of Calycosin-7-O-β-D-glucoside, a closely related analog. mdpi.com In one study, a uridine (B1682114) diphosphate-dependent glucosyltransferase (UGT) from Glycine max was used to selectively glucosylate the C7 hydroxyl group of calycosin. mdpi.com To make the process economically viable, this reaction was coupled with a sucrose (B13894) synthase (SuSy) in a one-pot system to regenerate the expensive sugar donor, uridine diphosphate (B83284) glucose (UDPG). mdpi.com This cascade reaction achieved a high molar conversion of calycosin (97.5%), demonstrating a powerful approach for the cost-effective production of isoflavonoid (B1168493) glucosides. mdpi.com

    Future work in this area will focus on:

    Discovering Novel Enzymes: Identifying new glycosyltransferases with different substrate specificities to produce a wider range of this compound analogs with potentially novel biological activities.

    Pathway Reconstruction: Using synthetic biology principles to reconstruct the entire biosynthetic pathway in microbial hosts like Escherichia coli, enabling controlled and high-titer production. mdpi.com

    Analog Production: Applying these enzymatic tools to create a library of structurally diverse analogs by altering the sugar donors or the isoflavone (B191592) backbone, facilitating structure-activity relationship (SAR) studies.

    Biocatalytic ComponentRole in SynthesisOutcomeReference
    UGT88E18 GlycosyltransferaseSelectively attaches a glucose molecule to the C7 position of calycosin. mdpi.com
    Sucrose Synthase (SuSy) Regenerating EnzymeRecycles the costly UDPG sugar donor from inexpensive sucrose. mdpi.com
    One-Pot Cascade Reaction Integrated SystemEnables efficient, cost-effective, and scalable semisynthesis of Calycosin-7-O-β-D-glucoside. mdpi.com

    Research into Advanced Delivery Systems for Enhanced Research Applications

    Like many isoflavonoids, the utility of this compound in research settings can be limited by factors such as low solubility and bioavailability. tmrjournals.com Advanced delivery systems are being investigated to overcome these limitations, thereby enhancing the compound's effectiveness and enabling more precise experimental outcomes. tmrjournals.com

    Nanotechnology-based delivery systems, such as nanoformulations, are a primary focus of this research. nih.govtmrjournals.com Encapsulating the compound in nanocarriers can improve its stability, increase its solubility in aqueous research media, and facilitate its transport across cellular membranes. This is particularly relevant for the parent compound, calycosin, where nano-formulations are being explored as a means to deliver it to specific tissues or organs. nih.gov

    The development of these systems is crucial for translating in vitro findings to more complex biological models. Enhanced delivery can ensure that a sufficient concentration of the compound reaches its target site, which is essential for accurately assessing its biological activity and mechanism of action. Future research in this domain will likely concentrate on designing and testing various nano-carriers to improve the research utility of isoflavones like this compound. tmrjournals.com

    Future Directions in Pre-clinical Efficacy and Mechanism of Action Research

    While initial studies have highlighted the potential biological activities of this compound and its aglycone, calycosin, significant research is still required to fully understand their preclinical efficacy and mechanisms of action. ontosight.ai Future investigations are expected to branch into several key areas.

    One promising avenue is the exploration of its role in metabolic diseases. A related glucoside, Calycosin-7-O-β-D-glucoside, has been shown to attenuate palmitate-induced lipid accumulation in hepatocytes by activating AMP-activated protein kinase (AMPK), suggesting a potential application in hepatic steatosis research. nih.gov Further studies could investigate if this compound has similar or enhanced effects on lipid metabolism and related signaling pathways. nih.govnih.gov

    Another critical area is oncology. The parent compound, calycosin, has been studied for its effects against various cancers. nih.gov The glycoside form, Calycosin-7-O-β-D-glucoside, has been found to synergistically enhance the apoptotic effects of cisplatin (B142131) in ovarian cancer cells, indicating a potential role in combination therapies. nih.gov Future preclinical studies should explore the efficacy of this compound, alone or in combination with standard chemotherapeutic agents, across different cancer models.

    Additionally, research into its protective effects against ischemia-reperfusion injury presents a compelling direction. nih.gov Calycosin-7-O-β-D-glucoside has been demonstrated to alleviate this type of injury by activating the PI3K/Akt signaling pathway. nih.govchemfaces.com Elucidating whether the xylosylglucoside variant shares or improves upon this mechanism is a logical next step. Other identified activities, such as promoting osteogenesis and exerting hepatoprotective effects, also warrant deeper mechanistic investigation. medchemexpress.commdpi.com

    Q & A

    Q. What analytical methods are recommended for identifying and quantifying Calycosin 7-O-xylosylglucoside in plant extracts?

    High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for identification and quantification. For example, HPLC fingerprinting with UV detection at 254 nm can resolve 33 common peaks in complex matrices like traditional Chinese medicine formulations, with calycosin 7-O-β-D-glucoside identified as a key marker . MS further confirms structural integrity via molecular ion peaks and fragmentation patterns .

    Q. How should stock solutions be prepared for in vitro studies to ensure solubility and stability?

    this compound is typically dissolved in DMSO for in vitro assays, with recommended stock concentrations of 10–50 mg/mL. For aqueous compatibility, use co-solvents like PEG300 or Tween 80 (e.g., 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% saline). Pre-warm to 50°C or sonicate to dissolve precipitates .

    Q. What storage conditions are optimal for maintaining compound integrity?

    Store lyophilized powder at -20°C for up to 3 years or -80°C for long-term stability. Avoid repeated freeze-thaw cycles. For in vivo formulations, prepare working solutions fresh and use within 1 month at -20°C .

    Advanced Research Questions

    Q. What molecular pathways underlie the antioxidant and anti-apoptotic effects of this compound?

    The compound modulates oxidative stress by suppressing ROS generation and enhancing antioxidant enzymes (e.g., SOD, CAT). In vascular endothelial cells, it inhibits LPS-induced cytoskeleton remodeling via Rho/ROCK and AKT pathways, reducing apoptosis (Bcl-2/Bax ratio) and nitric oxide synthase (NOS) activity . Mechanistic studies using siRNA knockdown or pathway inhibitors (e.g., Y27632 for ROCK) are recommended to validate targets.

    Q. How can researchers design experiments to investigate its hepatoprotective activity?

    Use primary hepatocytes (e.g., HL-7702 cells) exposed to oxidative stressors like H₂O₂ or acetaminophen. Measure markers of liver injury (ALT, AST), glutathione levels, and mitochondrial membrane potential. In vivo, employ rodent models of CCl₄-induced liver damage with oral administration (e.g., 10–50 mg/kg suspended in 0.5% CMC-Na). Include histopathology and RNA-seq to identify regulated genes .

    Q. What experimental approaches resolve contradictions in reported solubility and bioavailability data?

    Discrepancies arise from solvent purity, temperature, and matrix effects. Use dynamic light scattering (DLS) to assess particle size in suspensions. For bioavailability studies, compare pharmacokinetic profiles across formulations (e.g., DMSO/corn oil vs. PEG300/saline) using LC-MS/MS quantification in plasma .

    Q. Which biosynthetic genes regulate this compound production in plants, and how are they modulated?

    Key enzymes include phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and isoflavone synthase (IFS). Gene expression studies in Astragalus membranaceus under cold stress show upregulated PAL and IFS transcripts, correlating with increased compound accumulation. Use RT-qPCR or CRISPR-edited plant lines to validate gene function .

    Methodological Considerations

    Q. How to optimize extraction protocols for high-purity isolation from plant tissues?

    Employ ethanol/water (70:30 v/v) extraction with ultrasonication (40 kHz, 30 min), followed by solid-phase extraction (C18 columns). Purity ≥98% is achievable via preparative HPLC using a C18 column and gradient elution (acetonitrile/0.1% formic acid) .

    Q. What in vivo administration protocols balance efficacy and toxicity?

    For intravenous delivery, use DMSO/SBE-β-CD/saline (10:90) at 5 mg/kg. For oral studies, suspend in 0.5% carboxymethyl cellulose (CMC) at 20 mg/kg. Monitor acute toxicity via ALT/AST levels and body weight changes over 14 days .

    Q. How to validate target engagement in pathway-specific assays?

    Combine transcriptomics (RNA-seq) with phosphoproteomics (e.g., AKT, ROCK substrates) in LPS-treated HUVECs. Use inhibitors like LY294002 (PI3K/AKT) or overexpression plasmids to confirm pathway dependency .

    Data Analysis and Reproducibility

    Q. What statistical methods address variability in biological replicates across studies?

    Apply mixed-effects models to account for batch variations in cell culture or animal studies. For HPLC quantification, use internal standards (e.g., astragaloside IV) and normalize peak areas to µg/mg dry weight .

    Q. How to ensure reproducibility in gene expression studies?

    Follow MIQE guidelines for RT-qPCR: include ≥3 technical replicates, validate primer efficiencies (90–110%), and normalize to housekeeping genes (e.g., GAPDH, ACTB) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.